molecular formula C12H13F2NO2 B1382587 Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate CAS No. 219140-13-3

Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate

Cat. No.: B1382587
CAS No.: 219140-13-3
M. Wt: 241.23 g/mol
InChI Key: RIFYRMVOZLWOSC-SOFGYWHQSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized by the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate .


Molecular Structure Analysis

The molecular structure of Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate can be analyzed using computational analysis (density functional theory, DFT, methods) at the B3LYP/6-311++G (d,p) level and spectroscopic techniques .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . The molecular weight is 223.24 g/mol .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

The compound Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate and its derivatives have been researched for their synthesis and potential anticonvulsant activity. Eddington et al. (2003) explored the synthesis and anticonvulsant evaluation of a series of enaminones, including ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. Their study highlighted the anticonvulsant screening data and pharmacokinetic evaluation of these compounds, noting the conversion of one compound into its decarboxylated analogue in the brain and urine. This research provides insights into the structural requirements and metabolic pathways of these compounds, potentially contributing to the development of novel anticonvulsant drugs (Eddington et al., 2003).

Anti-inflammatory and Analgesic Activities

The chemical derivatives of this compound have been studied for their potential anti-inflammatory and analgesic properties. Research has focused on the synthesis and evaluation of various analogs, demonstrating their effectiveness in reducing inflammation and pain in animal models. For instance, compounds like (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates have shown significant analgesic and minor anti-inflammatory activities in mice and rats (Manoury et al., 1979). These findings suggest the therapeutic potential of these compounds in managing pain and inflammation.

Anticancer and Antitumor Activities

Research has also delved into the anticancer and antitumor potential of this compound derivatives. Studies have identified compounds that selectively inhibit certain enzymes or pathways associated with cancer progression. For example, compounds like 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) have been synthesized and biologically characterized as selective inhibitors, showing promising results in suppressing tumor growth and inducing apoptosis in cancer cells (Liu et al., 2013). These findings highlight the potential of these compounds as lead agents for developing novel anticancer therapies.

Properties

IUPAC Name

ethyl (E)-3-(2,4-difluoroanilino)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c1-3-17-12(16)6-8(2)15-11-5-4-9(13)7-10(11)14/h4-7,15H,3H2,1-2H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFYRMVOZLWOSC-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate

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